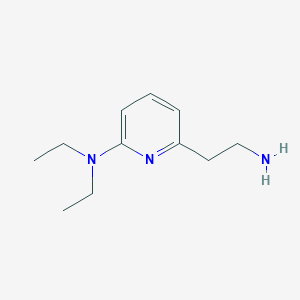

6-(2-氨基乙基)-N,N-二乙基吡啶-2-胺

描述

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It might also include the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the shape, size, and functional groups in the molecule. Techniques like NMR, IR spectroscopy, and X-ray crystallography are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis

This would include studying properties like solubility, melting and boiling points, optical activity, and reactivity .科学研究应用

合成和催化应用

Advanced Synthesis & Catalysis强调了2-氨基吡啶及其衍生物(如6-(2-氨基乙基)-N,N-二乙基吡啶-2-胺)在合成生物活性化合物和材料中的重要性。该研究提出了通过二溴吡啶和各种胺参与的反应,然后进行C-C交叉偶联反应合成6-取代的2-氨基吡啶的方法。这些方法对于获得各种2-氨基吡啶至关重要,展示了它们在化学合成中的多功能性(Bolliger, Oberholzer, & Frech, 2011)。

反应性和键合形成

ACS Catalysis讨论了一种无金属光氧化还原策略,用于利用与6-(2-氨基乙基)-N,N-二乙基吡啶-2-胺相关的结构形成C(sp3)–C(sp)和C(sp3)–C(sp2)键。这种方法对于烯烃和烯烃的官能化具有重要意义,展示了该化合物在温和条件下促进新型合成途径中的作用(Ociepa, Turkowska, & Gryko, 2018)。

材料科学和聚合

Inorganic Chemistry探讨了含有胺基、酰胺基和氨基吡啶配体的4族金属配合物的合成,展示了它们在烯烃寡聚和聚合中的应用。这项研究强调了6-(2-氨基乙基)-N,N-二乙基吡啶-2-胺衍生物在创建用于聚合物生产的催化剂中的潜力,突显了它们在材料科学中的重要性(Fuhrmann, Brenner, Arndt, & Kempe, 1996)。

分析化学应用

Analytical Chemistry介绍了一种利用荧光检测确定废水中游离胺的方法,其中6-(2-氨基乙基)-N,N-二乙基吡啶-2-胺的衍生物可用于创建具有高灵敏度荧光衍生物。这种应用对于环境监测和分析至关重要,展示了该化合物在敏感和选择性检测方法中的实用性(You, Zhang, Zhang, Zhang, Yan, & Zhang, 2002)。

作用机制

Target of Action

Similar compounds have been found to inhibit thymidine phosphorylase , an enzyme overexpressed in most human cancers . The overexpression of this enzyme has been correlated with increased microvessel density, more aggressive tumors, and poorer patient prognosis .

Mode of Action

It is suggested that it may act as a small-molecule inhibitor of thymidine phosphorylase . This inhibition could potentially disrupt the enzyme’s proangiogenic actions, which are dependent on its enzyme activity .

Biochemical Pathways

It is known that thymidine phosphorylase, the enzyme that this compound may inhibit, plays a role in various biochemical pathways, including nucleotide metabolism .

Pharmacokinetics

Similar compounds have been administered orally in experimental settings, suggesting potential oral bioavailability .

Result of Action

In experimental models, similar compounds have shown to reduce the growth of certain types of cancer cells and decrease microvessel density in tumors, indicating an antiangiogenic action .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can affect the activity and stability of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-6-10(13-11)8-9-12/h5-7H,3-4,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIJIZNVXOFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

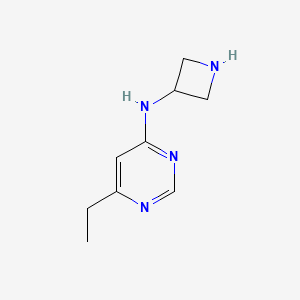

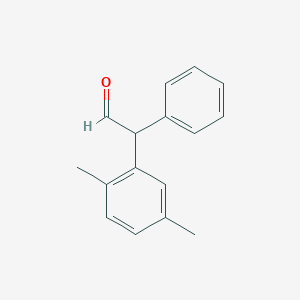

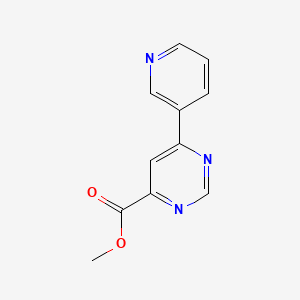

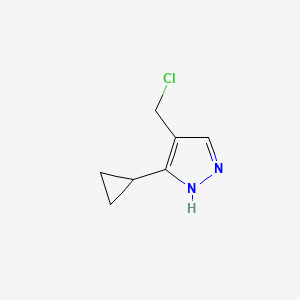

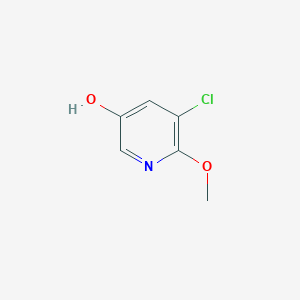

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)

![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)